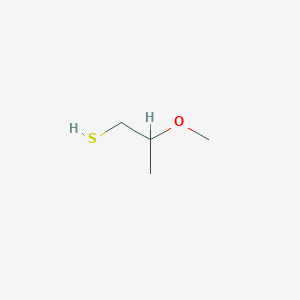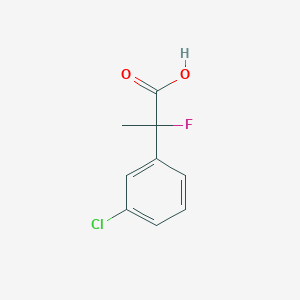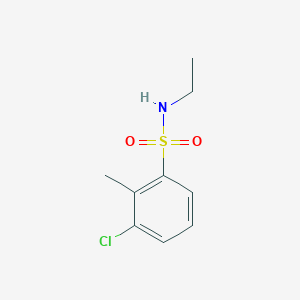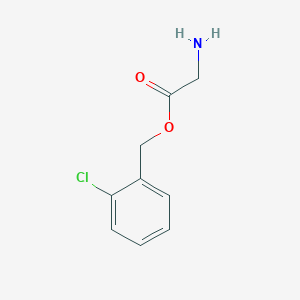![molecular formula C14H24F2N2O2 B13065674 tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.3493664 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro undecane core with difluoro and tert-butyl substituents. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps under controlled conditions. One common synthetic route includes the reaction of a diazaspiro undecane derivative with difluoromethylating agents in the presence of a base. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the spirocyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparaison Avec Des Composés Similaires
tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: This compound lacks the difluoro groups, which may result in different chemical and biological properties.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride: The presence of a hydrochloride group can affect its solubility and reactivity.
The uniqueness of tert-Butyl 1,1-difluoro-3,9-diazaspiro[5
Propriétés
Formule moléculaire |
C14H24F2N2O2 |
|---|---|
Poids moléculaire |
290.35 g/mol |
Nom IUPAC |
tert-butyl 5,5-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(14(15,16)10-18)4-7-17-8-5-13/h17H,4-10H2,1-3H3 |
Clé InChI |
DVBKOXCJQVVWKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)



![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)






